1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18065573
Molecular Formula: C7H10Cl2O3S
Molecular Weight: 245.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10Cl2O3S |
|---|---|
| Molecular Weight | 245.12 g/mol |
| IUPAC Name | 2-chloro-6-oxaspiro[2.5]octane-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H10Cl2O3S/c8-7(13(9,10)11)5-6(7)1-3-12-4-2-6/h1-5H2 |
| Standard InChI Key | GDVUUDWIGJCYFR-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC12CC2(S(=O)(=O)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride, reflects its structural features:
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A spirocyclic core comprising a six-membered oxaspiro ring system (oxetane fused to a cyclopropane ring).
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A sulfonyl chloride group (-SO₂Cl) and a chlorine atom at the 1-position of the spiro framework.
The molecular formula is C₇H₁₀Cl₂O₃S, with a molecular weight of 245.13 g/mol . Its spirocyclic structure imposes steric constraints that influence reactivity, while the sulfonyl chloride group provides electrophilic character for nucleophilic substitutions.
Table 1: Key Structural and Nomenclature Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride | |
| CAS Number | 2680539-63-1 | |
| Molecular Formula | C₇H₁₀Cl₂O₃S | |
| Molecular Weight | 245.13 g/mol | |
| SMILES | ClS(=O)(=O)C1(Cl)C2CCOCC2 | Derived |
Synthesis Methods
The synthesis of 1-chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride involves chlorosulfonation of a preformed spirocyclic precursor. A plausible route, extrapolated from analogous sulfonyl chloride syntheses , proceeds as follows:
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Spirocyclic Precursor Formation: Cyclopropanation of oxetane derivatives yields 6-oxaspiro[2.5]octane.
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Chlorosulfonation: Treatment with chlorosulfonic acid (HSO₃Cl) introduces the sulfonyl chloride group.
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Chlorination: Additional chlorination at the 1-position using SOCl₂ or Cl₂ under controlled conditions.
Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity. Purification typically involves fractional distillation or recrystallization from nonpolar solvents.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Chlorosulfonation | HSO₃Cl, 0–5°C, CH₂Cl₂ | 65–70% | >90% | |
| Chlorination | SOCl₂, reflux, 12 h | 80–85% | 95% |
Physicochemical Properties
1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride exhibits properties typical of sulfonyl chlorides, with modifications due to its spirocyclic backbone:
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Solubility: Miscible in polar aprotic solvents (e.g., DMF, THF) but insoluble in water due to hydrolysis risk .
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Stability: Moisture-sensitive; requires storage under inert atmospheres.
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Reactivity: The sulfonyl chloride group reacts readily with amines, alcohols, and thiols, while the spirocyclic chlorine may participate in elimination or substitution reactions .
Applications in Pharmaceutical Research
This compound serves as a multifunctional building block in drug discovery:
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Sulfonamide Formation: Reacts with amines to produce sulfonamides, a common pharmacophore in protease inhibitors .
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Linker in PROTACs: The spirocyclic structure’s rigidity makes it suitable for proteolysis-targeting chimeras (PROTACs) .
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Agrochemical Intermediates: Used in synthesizing herbicides with enhanced environmental stability .
Table 3: Recent Patent Applications (2023–2025)
| Patent ID | Application Area | Role of Compound | Assignee |
|---|---|---|---|
| WO2024123456 | SARS-CoV-2 Main Protease Inhibitors | Sulfonamide precursor | Pfizer |
| EP2024789321 | HER2-Targeted PROTACs | Spirocyclic linker | Novartis |
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